1,2,3-Tris[2-(ethenyloxy)ethoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Tris[2-(ethenyloxy)ethoxy]benzene is a chemical compound with the molecular formula C18H24O6 and a molecular weight of 336.4 g/mol It is a derivative of benzene, where three ethoxyethoxy groups are attached to the benzene ring
Vorbereitungsmethoden
The synthesis of 1,2,3-Tris[2-(ethenyloxy)ethoxy]benzene involves multiple steps. One common method includes the reaction of benzene with ethylene oxide in the presence of a catalyst to form the intermediate compound. This intermediate is then further reacted with vinyl ether to produce the final product . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product yield.
Analyse Chemischer Reaktionen
1,2,3-Tris[2-(ethenyloxy)ethoxy]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions where the ethoxyethoxy groups can be replaced by other functional groups using appropriate reagents and conditions.
Wissenschaftliche Forschungsanwendungen
1,2,3-Tris[2-(ethenyloxy)ethoxy]benzene has several applications in scientific research:
Chemistry: It is used in the synthesis of supramolecular liquid-crystalline networks, which exhibit unique thermal and physical properties.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the development of advanced materials with specific properties, such as high surface area frameworks for gas storage and separation technologies.
Wirkmechanismus
The mechanism of action of 1,2,3-Tris[2-(ethenyloxy)ethoxy]benzene involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. These interactions can lead to the formation of stable complexes, which can influence the behavior of the compound in various environments. The pathways involved include the self-assembly of the compound into structured materials, which can exhibit unique properties .
Vergleich Mit ähnlichen Verbindungen
1,2,3-Tris[2-(ethenyloxy)ethoxy]benzene can be compared with other similar compounds such as:
1,3,5-Tris[2-(ethenyloxy)ethoxy]benzene: This compound has a similar structure but with different substitution patterns on the benzene ring, leading to variations in its properties and applications.
1,3,5-Tris[4-pyridyl(ethenyl)]benzene: Known for its role in crystal engineering, this compound forms atypical network topologies and is used in the study of molecular packing.
1,3,5-Tris[4-carboxyphenyl]benzene: This compound is used in the development of high surface area frameworks for gas storage and separation technologies.
Eigenschaften
CAS-Nummer |
209588-40-9 |
---|---|
Molekularformel |
C18H24O6 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
1,2,3-tris(2-ethenoxyethoxy)benzene |
InChI |
InChI=1S/C18H24O6/c1-4-19-10-13-22-16-8-7-9-17(23-14-11-20-5-2)18(16)24-15-12-21-6-3/h4-9H,1-3,10-15H2 |
InChI-Schlüssel |
MHMUOQSPXOXZTN-UHFFFAOYSA-N |
Kanonische SMILES |
C=COCCOC1=C(C(=CC=C1)OCCOC=C)OCCOC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.